molecular formula C10H7BrClN B13045182 6-(Bromomethyl)-8-chloroquinoline CAS No. 2089651-71-6

6-(Bromomethyl)-8-chloroquinoline

Cat. No.: B13045182
CAS No.: 2089651-71-6
M. Wt: 256.52 g/mol
InChI Key: TZAPBAHIXBZDAF-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-8-chloroquinoline is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of a bromomethyl group at the 6th position and a chlorine atom at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-8-chloroquinoline typically involves the bromination of 8-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and byproducts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-8-chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Radical Initiators: Such as AIBN or BPO for radical bromination.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Quinoline N-oxides: Formed through oxidation reactions.

    Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.

Scientific Research Applications

6-(Bromomethyl)-8-chloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-8-chloroquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes or interfere with DNA synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the modulation of their functions .

Comparison with Similar Compounds

Uniqueness: 6-(Bromomethyl)-8-chloroquinoline is unique due to the specific positioning of the bromomethyl and chlorine groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic organic chemistry and medicinal research.

Properties

CAS No.

2089651-71-6

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-(bromomethyl)-8-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2

InChI Key

TZAPBAHIXBZDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)CBr

Origin of Product

United States

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